molecular formula C8H10INO2 B3057052 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide CAS No. 7630-02-6

4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide

Cat. No. B3057052
M. Wt: 279.07 g/mol
InChI Key: PCDBIGSCEQLGED-UHFFFAOYSA-M
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Patent
US07713994B2

Procedure details

To a solution of methyl isonicotinate (5.0 g, 36 mmol) in benzene (165 mL) is added iodomethane (4.5 mL, 72 mmol). The mixture is heated in a 110° C. oil bath for two hours and then allowed to cool to room temperature. The solid is collected by Büchner filtration, washed with hexanes and diethyl ether, and dried under house vacuum to give 4-methoxycarbonyl-1-methylpyridinium iodide (4.6 g, 46%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH3:10])(=[O:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.[I:11][CH3:12]>C1C=CC=CC=1>[I-:11].[CH3:10][O:9][C:1]([C:2]1[CH:7]=[CH:6][N+:5]([CH3:12])=[CH:4][CH:3]=1)=[O:8] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)OC
Name
Quantity
4.5 mL
Type
reactant
Smiles
IC
Name
Quantity
165 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
The solid is collected by Büchner filtration
WASH
Type
WASH
Details
washed with hexanes and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under house vacuum

Outcomes

Product
Name
Type
product
Smiles
[I-].COC(=O)C1=CC=[N+](C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 45.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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